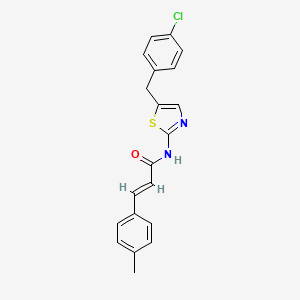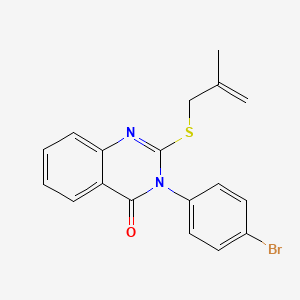![molecular formula C23H15BrCl2N2O3 B11980489 5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303093-90-5](/img/structure/B11980489.png)
5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring, a bromophenyl group, and a dichlorinated pyrazolobenzoxazine core
Preparation Methods
The synthesis of 5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 1,3-benzodioxole and 4-bromophenyl derivatives. These intermediates undergo various reactions, including halogenation, cyclization, and condensation, under controlled conditions to form the final product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, utilizing catalysts and advanced purification techniques.
Chemical Reactions Analysis
5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with similar compounds such as:
1-(1,3-Benzodioxol-5-yl)-3-(4-ethylanilino)-1-propanone: This compound shares the benzodioxole ring but differs in its substitution pattern and overall structure.
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile: Another compound with a benzodioxole ring, but with different functional groups and applications.
5-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)-1H-pyrazole: Similar in having a benzodioxole and bromophenyl group, but with a different core structure.
Properties
CAS No. |
303093-90-5 |
|---|---|
Molecular Formula |
C23H15BrCl2N2O3 |
Molecular Weight |
518.2 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-7,9-dichloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H15BrCl2N2O3/c24-14-4-1-12(2-5-14)18-10-19-16-8-15(25)9-17(26)22(16)31-23(28(19)27-18)13-3-6-20-21(7-13)30-11-29-20/h1-9,19,23H,10-11H2 |
InChI Key |
ROQGUGMKVJGXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Tert-butylphenoxy)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11980411.png)
![ethyl 2-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11980430.png)


![4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11980442.png)
![3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11980458.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11980465.png)
![2-(4-Bromophenyl)-7,9-dichloro-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11980470.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11980471.png)
![4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine](/img/structure/B11980485.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11980506.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11980509.png)


